BenchChemオンラインストアへようこそ!

Clivorine (neutral)

Hepatotoxicity ranking Zebrafish model Structure-activity relationship

Clivorine (CAS 275806-81-0) is a naturally occurring otonecine-type pyrrolizidine alkaloid (PA) isolated primarily from Ligularia species (Asteraceae). Unlike the more prevalent retronecine-type PAs such as retrorsine and monocrotaline, clivorine possesses an otonecine necine base, a structural distinction that fundamentally alters its metabolic activation pathways, enzymatic requirements, and toxicological profile.

Molecular Formula C21H27NO7
Molecular Weight 405.4 g/mol
CAS No. 275806-81-0
Cat. No. B1669184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClivorine (neutral)
CAS275806-81-0
SynonymsClivorine;  J1.344.443I;  Clivorine (neutral); 
Molecular FormulaC21H27NO7
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCC1C=C(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)C=C
InChIInChI=1S/C21H27NO7/c1-6-15-11-13(2)21(4,29-14(3)23)20(26)27-12-16-7-9-22(5)10-8-17(18(16)24)28-19(15)25/h6-7,11,13,17H,1,8-10,12H2,2-5H3/b15-11-,16-7-/t13-,17+,21-/m0/s1
InChIKeyLIEIOJNANXUNDT-VKPCTYQGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clivorine (CAS 275806-81-0) Procurement Guide: What Sets This Otonecine-Type Pyrrolizidine Alkaloid Apart


Clivorine (CAS 275806-81-0) is a naturally occurring otonecine-type pyrrolizidine alkaloid (PA) isolated primarily from Ligularia species (Asteraceae) [1]. Unlike the more prevalent retronecine-type PAs such as retrorsine and monocrotaline, clivorine possesses an otonecine necine base, a structural distinction that fundamentally alters its metabolic activation pathways, enzymatic requirements, and toxicological profile [2]. This compound serves as the prototypical representative of the otonecine-type PA subclass in both regulatory toxicology and mechanistic research, making it indispensable for studies requiring a structural comparator to retronecine-type PAs.

Why Clivorine Cannot Be Replaced by Retrorsine, Monocrotaline, or Other Retronecine-Type PAs


Generic substitution among pyrrolizidine alkaloids is scientifically unsound because PA toxicity is profoundly structure-dependent. Clivorine, as an otonecine-type PA, relies on a CYP3A4-selective activation mechanism in humans that is distinct from the broader CYP isoform engagement observed with many retronecine-type PAs [1]. Furthermore, clivorine exhibits a unique competing detoxification pathway via direct hydrolysis—a route that is minimal or absent in retronecine-type comparators such as retrorsine and monocrotaline [2]. Critically, published relative potency rankings derived from whole-organism models (zebrafish), primary human hepatocytes, and rat sandwich-culture hepatocytes consistently place clivorine at a lower toxic potency tier than lasiocarpine, retrorsine, and monocrotaline [3][4]. Therefore, substituting clivorine with a retronecine-type PA in any experimental or regulatory context introduces uncontrolled variables in metabolic activation efficiency, detoxification capacity, and toxicodynamic outcome, invalidating cross-compound extrapolation.

Quantitative Differentiation Evidence for Clivorine Against Closest PA Comparators (Retrorsine, Monocrotaline, Lasiocarpine, Riddelliine)


Zebrafish In Vivo Hepatotoxicity Ranking: Clivorine Exhibits 5th-Ranked Potency Among 9 Structurally Diverse PAs

In a whole-organism zebrafish model incorporating absorption, distribution, metabolism, and excretion, clivorine ranked 5th out of 9 PAs in hepatotoxic potency. The relative toxic potency order was: lasiocarpine ∼ retrorsine > monocrotaline > riddelliine > clivorine > heliotrine > retrorsine N-oxide ∼ riddelliine N-oxide >>> platyphylline [1]. Clivorine was significantly less hepatotoxic than the three most potent PAs (lasiocarpine, retrorsine, monocrotaline), yet more potent than heliotrine and the N-oxide forms.

Hepatotoxicity ranking Zebrafish model Structure-activity relationship Risk assessment

CYP3A4 Isoform Selectivity: Clivorine Metabolism Is Mediated by a Single Human CYP Enzyme

Using a panel of cDNA-expressed human CYP isoforms, only CYP3A4 was capable of catalyzing clivorine metabolism and the formation of hepatotoxic pyrrolic metabolites. CYP1A2, CYP2C9, CYP2D6, and CYP2E1 did not play significant roles [1]. Chemical inhibition studies confirmed that ketoconazole (CYP3A inhibitor) strongly inhibited clivorine metabolism and pyrrolic metabolite formation, whereas inhibitors of CYP1A, CYP2C, CYP2D, and CYP2E had no significant effect [1]. This single-isoform dependency contrasts with many retronecine-type PAs that are metabolized by multiple CYP isoforms.

Cytochrome P450 CYP3A4 Metabolic activation Isoform selectivity Drug metabolism

In Vitro Cytotoxicity in HepG2 Cells: Clivorine Is ~21-Fold More Potent Than Retrorsine by MTT Assay

In a systematic in vitro screening model using human HepG2 hepatocellular carcinoma cells, clivorine exhibited substantially greater cytotoxic potency than retrorsine. By MTT assay, clivorine had an IC20 of 0.013 ± 0.004 mM compared to retrorsine at 0.27 ± 0.07 mM—approximately a 21-fold difference. By BrdU incorporation assay, clivorine (IC20 = 0.066 ± 0.031 mM) was approximately 3-fold more anti-proliferative than retrorsine (IC20 = 0.19 ± 0.03 mM). Platyphylline, a known less-toxic PA, exhibited IC20 values of 0.85 ± 0.11 mM (MTT) and 1.01 ± 0.40 mM (BrdU) [1].

Cytotoxicity HepG2 IC20 MTT assay BrdU assay

Gender-Dependent Metabolic Activation: Male Rats Show ~5-Fold Higher Pyrrolic Ester Formation Than Female Rats

Clivorine displays pronounced gender-dependent metabolic activation in Sprague-Dawley rats. In male rats, metabolic activation via CYP3A1/2 to form the reactive pyrrolic ester was the only direct metabolic pathway, accounting for approximately 21% of clivorine metabolism. In female rats, metabolic activation constituted only ~4% of metabolism, while direct hydrolysis to deacetylclivorine was the predominant pathway (~16%) [1]. This gender difference was reflected in acute toxicity: female rats (LD50 = 114 ± 9 mg/kg, i.p.) were significantly less susceptible than male rats (LD50 = 91 ± 3 mg/kg, i.p.) [2].

Gender differences CYP3A1/2 Metabolic activation LD50 Sex-dependent toxicity

Interspecies Metabolic Partitioning: Guinea Pigs Predominantly Detoxify Clivorine via Hydrolysis Unlike Rats

Clivorine undergoes fundamentally different metabolic partitioning across species. In male rats, CYP3A-mediated metabolic activation to the reactive pyrrolic ester is the only direct metabolic pathway, generating toxic tissue-bound pyrroles. In guinea pigs of both sexes, this activation pathway is only a minor biotransformation; instead, a direct hydrolysis of clivorine to form clivopic acid is the predominant detoxification pathway, mediated by carboxylesterases [1]. The formation rate of toxic tissue-bound pyrroles was significantly slower in guinea pigs than in male rats, while the formation of the less-toxic metabolite dehydroretronecine (DHR) was significantly higher [1].

Species differences Detoxification Hydrolysis Guinea pig Carboxylesterase

Hepatic Sinusoidal Endothelial Cell (HSEC) Toxicity: Clivorine Requires CYP-Competent Hepatocyte Co-Culture for HSEC Damage

In a two-layer transwell co-culture model using HepaRG hepatocytes and HSECs, clivorine—along with retrorsine and monocrotaline—induced significant concentration-dependent cytotoxicity in HSECs only when co-cultured with CYP-competent hepatocytes. Direct exposure of HSECs to clivorine without hepatocyte co-culture did not cause obvious cytotoxicity, confirming that CYP-mediated metabolic activation in hepatocytes is an absolute prerequisite for HSEC toxicity [1]. All three PAs (retrorsine, monocrotaline, clivorine) demonstrated this co-culture-dependent toxicity pattern.

Hepatic sinusoidal endothelial cells Co-culture model CYP-dependent toxicity HepaRG Metabolic activation

Clivorine (CAS 275806-81-0): Research and Industrial Application Scenarios Driven by Quantitative Differentiation Evidence


PA Regulatory Risk Assessment: Intermediate-Tier Potency Reference Standard

Regulatory frameworks currently apply uniform potency assumptions across structurally diverse PAs. Clivorine's established 5th-ranked hepatotoxic potency in the zebrafish ranking—below lasiocarpine, retrorsine, monocrotaline, and riddelliine—positions it as an essential intermediate-tier reference compound for deriving substance-specific relative potency factors (RPFs) [1]. Its CYP3A4-specific activation further supports its use in human-relevant risk assessment models, as its single-isoform dependency contrasts with the multi-isoform engagement of higher-potency retronecine-type PAs [2].

CYP3A4 Probe Substrate for Drug Metabolism and Drug-Drug Interaction Studies

Because clivorine metabolism and bioactivation are exclusively mediated by CYP3A4—with no significant contribution from CYP1A2, CYP2C9, CYP2D6, or CYP2E1—clivorine serves as a highly selective probe substrate for CYP3A4 activity assays [2]. Its metabolic activation can be completely abolished by ketoconazole, offering a binary readout for CYP3A4 inhibition studies. This selectivity advantage cannot be replicated by retrorsine or monocrotaline, which engage multiple CYP isoforms.

Sex-Dependent Toxicology Research: Male vs. Female Metabolic Vulnerability

Clivorine's ~5.25-fold higher metabolic activation in male versus female rat liver microsomes (21% vs. 4%) and the corresponding gender difference in acute LD50 (male: 91 mg/kg vs. female: 114 mg/kg, i.p.) make it a uniquely characterized tool for investigating sex-dependent PA toxicity [3][4]. The female-specific metabolite deacetylclivorine, generated via a competing hydrolysis pathway (~16% of metabolism), provides a measurable biomarker for detoxification capacity that is absent in male rats [3].

Hepatic Sinusoidal Obstruction Syndrome (HSOS) Mechanistic Studies

The established transwell co-culture model (HepaRG + HSECs) demonstrates that clivorine induces HSEC damage exclusively via CYP-dependent metabolic activation in hepatocytes, confirming its suitability as an otonecine-type reference compound for HSOS mechanistic studies [5]. As the only otonecine-type PA confirmed to generate a pyrrolic alcohol GSH conjugate (7-GSH-DHP) analogous to that of retrorsine, clivorine provides the strongest available evidence that otonecine-type and retronecine-type PAs converge on a common hepatotoxic mechanism despite their structural differences [6].

Quote Request

Request a Quote for Clivorine (neutral)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.